N-Acetyl-L-carnosine
CAS No.: 56353-15-2
Cat. No.: VC20759311
Molecular Formula: C11H16N4O4
Molecular Weight: 268.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 56353-15-2 |
---|---|
Molecular Formula | C11H16N4O4 |
Molecular Weight | 268.27 g/mol |
IUPAC Name | (2S)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid |
Standard InChI | InChI=1S/C11H16N4O4/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t9-/m0/s1 |
Standard InChI Key | BKAYIFDRRZZKNF-VIFPVBQESA-N |
Isomeric SMILES | CC(=O)NCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
SMILES | CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O |
Canonical SMILES | CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O |
Appearance | Assay:≥95%A crystalline solid |
Chemical Properties and Structure
N-Acetyl-L-carnosine is characterized by specific chemical properties that contribute to its biological activity and therapeutic potential. The compound is classified as a natural imidazole-containing dipeptide with the following key characteristics:
Property | Value |
---|---|
CAS Number | 56353-15-2 |
Chemical Formula | C11H16N4O4 |
Molecular Weight | 268.3 |
Structure | Identical to carnosine with an additional acetyl group |
Canonical SMILES | OC(C@@HCC1=CN=CN1)=O |
Solubility | DMSO: 0.5 mg/ml, PBS (pH 7.2): 10 mg/ml |
Storage Recommendation | Store at -20°C |
N-Acetyl-L-carnosine is a source of the pharmacological principal L-carnosine. Its structure allows it to function effectively as an antioxidant, particularly against lipid peroxidation processes that can damage cellular structures .
Biological Functions and Mechanisms of Action
The biological activity of N-Acetyl-L-carnosine is primarily attributed to its potent antioxidant properties. Research has demonstrated that it functions as a universal aldehyde and reactive oxygen species (ROS) scavenger in both aqueous and lipid environments . This dual-environment efficacy distinguishes it from many other antioxidants that may be limited to functioning in either hydrophilic or lipophilic contexts.
N-Acetyl-L-carnosine's mechanisms of action include:
-
Free radical scavenging, particularly against lipid peroxidation in various tissues including ocular structures
-
Conversion to carnosine in tissues, which itself has antioxidant properties
-
Protection against glycation processes, which contribute to the formation of advanced glycation end products (AGEs) involved in many age-related diseases
These biological activities make N-Acetyl-L-carnosine particularly valuable as a therapeutic agent for conditions associated with oxidative damage and aging.
Research on N-Acetyl-L-carnosine for Cataract Treatment
One of the most extensively studied applications of N-Acetyl-L-carnosine is in the treatment and prevention of cataracts. Cataracts are believed to form through a biochemical process wherein crystalline eye proteins lose solubility and form high molecular weight masses, resulting in lens opacity .
Mechanism in Cataract Prevention
N-Acetyl-L-carnosine has been investigated for its potential to prevent or reverse cataract formation through several mechanisms:
-
Acting as a free-radical scavenger specifically against lipid peroxidation in different parts of the eye lens
-
Serving as a precursor to carnosine, which provides antioxidant protection within ocular tissues
-
Potentially reversing protein glycation processes that contribute to lens opacity
Clinical Trials and Research Findings
Multiple studies have investigated the efficacy of N-Acetyl-L-carnosine in cataract treatment:
-
In a prospective, randomized, double-masked, placebo-controlled crossover clinical trial, N-acetylcarnosine eye drops (1% formulation) showed efficacy in the non-surgical treatment of age-related cataracts after controlling for age, gender, and daily activities .
-
A study involving 90 canine eyes with cataracts reported that N-Acetyl-L-carnosine performed better than placebo in positively affecting lens clarity .
-
Early human studies suggested that N-Acetyl-L-carnosine was effective in improving vision in cataract patients and reducing the appearance of cataract .
-
A later placebo-controlled clinical trial of N-Acetyl-L-carnosine in 76 human eyes with mild to advanced cataracts reported positive results, though scientific reviews have noted limitations in the study design .
Most of the clinical research on N-Acetyl-L-carnosine has been conducted by Mark Babizhayev of the US-based company Innovative Vision Products (IVP), which markets N-Acetyl-L-carnosine treatments . This connection has led some researchers to call for more independent verification of the results.
Advanced Delivery Systems: Solid Lipid Nanoparticles
Recent research has focused on improving the delivery and efficacy of N-Acetyl-L-carnosine through advanced formulation techniques:
Solid Lipid Nanoparticles of N-Acetyl-L-carnosine
Researchers have developed solid lipid nanoparticles (SLN) of N-Acetyl-L-carnosine to enhance its therapeutic potential for cataract treatment. This approach offers several advantages :
Parameter | Value | Significance |
---|---|---|
Particle Size | 75 ± 10 nm | Ideal range for corneal penetration |
Zeta Potential | -22.1 ± 1 mV | Indicates stability of the formulation |
Release Profile | Sustained release up to 24 hours with initial burst after 1 hour | Prolonged therapeutic effect |
Corneal Permeation | Higher penetration rate compared to standard eye drops | Improved drug delivery to target tissues |
Corneal Hydration | No harm to corneal cells | Safety for ocular application |
This innovative delivery system demonstrates potential to revolutionize cataract treatment by improving drug permeation, reducing toxicity, and preventing damage to corneal tissue .
Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 3.7272 mL | 18.6359 mL | 37.2717 mL |
5 mM | 0.7454 mL | 3.7272 mL | 7.4543 mL |
10 mM | 0.3727 mL | 1.8636 mL | 3.7272 mL |
For optimal stability, it is recommended to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume